molecular formula C10H18O2 B009124 2,6-Decahydronaphthalenediol CAS No. 102942-69-8

2,6-Decahydronaphthalenediol

Cat. No.: B009124
CAS No.: 102942-69-8
M. Wt: 170.25 g/mol
InChI Key: OIXGILBUABDWRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Decahydronaphthalenediol is an organic compound with the molecular formula C10H18O2 It is a derivative of decahydronaphthalene, featuring two hydroxyl groups attached to the 2 and 6 positions of the decahydronaphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Decahydronaphthalenediol typically involves the hydrogenation of naphthalene derivatives followed by hydroxylation. One common method includes the catalytic hydrogenation of 2,6-dihydroxynaphthalene under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon. The reaction is carried out in the presence of hydrogen gas, resulting in the reduction of the aromatic ring to a decahydro structure while retaining the hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or distillation are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,6-Decahydronaphthalenediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: Further reduction can lead to the formation of decahydronaphthalene derivatives with fewer hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2,6-decanone or 2,6-decanoic acid.

    Reduction: Formation of decahydronaphthalene.

    Substitution: Formation of alkyl or acyl derivatives of decahydronaphthalene.

Scientific Research Applications

2,6-Decahydronaphthalenediol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Decahydronaphthalenediol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins or enzymes, potentially altering their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dihydroxynaphthalene: The aromatic precursor to 2,6-Decahydronaphthalenediol.

    Decahydronaphthalene: The fully hydrogenated form without hydroxyl groups.

    2,6-Decahydroxydecalin: A similar compound with hydroxyl groups on different positions.

Uniqueness

This compound is unique due to its specific hydroxylation pattern and the stability of its decahydro structure. This combination of features makes it a valuable compound for various chemical transformations and applications.

Properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h7-12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXGILBUABDWRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2C1CC(CC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Decahydronaphthalenediol
Reactant of Route 2
2,6-Decahydronaphthalenediol
Reactant of Route 3
Reactant of Route 3
2,6-Decahydronaphthalenediol
Reactant of Route 4
Reactant of Route 4
2,6-Decahydronaphthalenediol
Reactant of Route 5
2,6-Decahydronaphthalenediol
Reactant of Route 6
2,6-Decahydronaphthalenediol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.